Dibenzyloxybenzaldehyde

Description

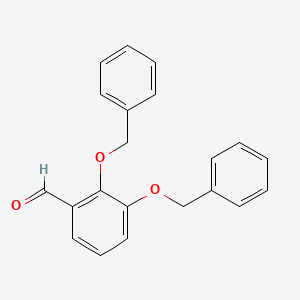

3,4-Dibenzyloxybenzaldehyde (CAS: 5447-02-9) is an aromatic aldehyde derivative with the molecular formula C₂₁H₁₈O₃ and a molecular weight of 318.37 g/mol . Structurally, it features a benzaldehyde core substituted with two benzyloxy groups at the 3- and 4-positions. This compound is commercially available as an off-white powder with a melting point of 91–94°C and is sparingly soluble in chloroform and ethyl acetate . It is widely employed in organic synthesis, particularly in the preparation of homoisoflavonoids, porphyrins, and pharmaceutical intermediates .

Properties

CAS No. |

5779-91-9 |

|---|---|

Molecular Formula |

C21H18O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

2,3-bis(phenylmethoxy)benzaldehyde |

InChI |

InChI=1S/C21H18O3/c22-14-19-12-7-13-20(23-15-17-8-3-1-4-9-17)21(19)24-16-18-10-5-2-6-11-18/h1-14H,15-16H2 |

InChI Key |

RBNBFXRIYVDZBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The 3,5-dibenzyloxy isomer has a lower melting point (82°C vs. 91–94°C) due to reduced molecular symmetry compared to the 3,4-isomer .

Reactivity in Organic Reactions

Catalytic Reactions

In metal-organic framework (MOF)-catalyzed allylboration and propargylation reactions, 3,5-dibenzyloxybenzaldehyde showed significantly lower reactivity (<5% conversion) compared to 4-methoxybenzaldehyde (95% conversion) due to steric hindrance from the 3,5-substituents . Homogeneous catalysts (e.g., Cr(acac)₃) achieved higher yields (93%) for the 3,5-isomer, highlighting diffusion limitations in heterogeneous systems .

Condensation and Hydrogenation

3,4-Dibenzyloxybenzaldehyde reacts with 4-chromanones under acidic conditions to form 3-benzylidene-4-chromanones (yields: 70–88%), a key step in synthesizing antiangiogenic homoisoflavonoids . In contrast, 4-benzyloxybenzaldehyde requires harsher conditions for similar transformations, reflecting electronic differences due to substituent positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.